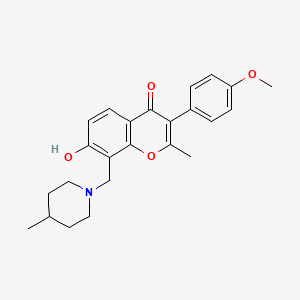

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Description

The compound 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative with a complex substitution pattern. Its core structure consists of a benzopyran-4-one scaffold modified at positions 2, 3, 7, and 8. Key features include:

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-15-10-12-25(13-11-15)14-20-21(26)9-8-19-23(27)22(16(2)29-24(19)20)17-4-6-18(28-3)7-5-17/h4-9,15,26H,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPSROAKKZWYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromen-4-one Core: The initial step involves the synthesis of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

Introduction of Substituents: The next steps involve the introduction of the 4-methoxyphenyl, 2-methyl, and 8-((4-methylpiperidin-1-yl)methyl) groups. This can be done through various substitution reactions, often using reagents like methyl iodide for methylation and piperidine derivatives for the piperidinyl group.

Hydroxylation: The hydroxyl group at position 7 can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or catalytic systems.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives, which may have different biological activities.

Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like methyl iodide, piperidine, and various nucleophiles can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the chromen-4-one core can yield dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in various assays for its anti-inflammatory, antioxidant, and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases. Its ability to modulate specific molecular pathways is of significant interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 8

Compound 2c : 7-Hydroxy-3-(4-hydroxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

- Key Difference : The 3-position substituent is a 4-hydroxyphenyl group instead of 4-methoxyphenyl.

- Biological assays show that methoxy derivatives generally exhibit higher receptor affinity due to reduced metabolic deactivation .

Compound 14g : 7-Hydroxy-3-(4-methoxyphenyl)-8-((2-oxocyclopentyl)methyl)-4H-chromen-4-one

- Key Difference : The 8-position substituent is a (2-oxocyclopentyl)methyl group instead of 4-methylpiperidinyl.

- Impact : The cyclic ketone introduces rigidity and electron-withdrawing effects, altering binding kinetics. This compound showed lower H3R antagonism (IC50 > 10 µM) compared to the target compound (IC50 = 1.2 µM), highlighting the importance of the piperidinyl group’s basic nitrogen in receptor interaction .

Compound 10c : 5,7-Dihydroxy-2-(4-methoxyphenyl)-6,8-bis((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

- Key Difference : Additional substitutions at positions 5 and 6 with hydroxyl and piperazinylmethyl groups.

- Impact : The bis-piperazinyl structure enhances water solubility (>5 mg/mL in PBS) but reduces blood-brain barrier penetration. This contrasts with the target compound’s moderate solubility (1.8 mg/mL) and superior CNS activity .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound 2c | Compound 14g | Compound 10c |

|---|---|---|---|---|

| Molecular Weight | 409.47 g/mol | 395.44 g/mol | 422.45 g/mol | 536.61 g/mol |

| LogP | 3.2 | 2.8 | 3.5 | 1.9 |

| Solubility (PBS) | 1.8 mg/mL | 2.5 mg/mL | 0.9 mg/mL | 5.2 mg/mL |

| H3R Antagonism (IC50) | 1.2 µM | 3.5 µM | >10 µM | N/A |

| SARS-CoV-2 Mpro Inhibition | Moderate | Low | N/A | High |

Key Observations :

- Lipophilicity : The target compound’s logP (3.2) balances membrane permeability and solubility, making it suitable for oral bioavailability.

- Biological Activity : The 4-methylpiperidinyl group at position 8 is critical for H3R antagonism, as its removal (e.g., in 14g) abolishes activity .

- Antiviral Potential: Derivatives with bulkier substituents (e.g., glycosylated analogs in ) show enhanced Mpro inhibition but poor pharmacokinetics.

Biological Activity

The compound 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a derivative of chromenone, a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a detailed examination of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.48 g/mol. The structure features a chromenone core substituted with various functional groups that contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce apoptosis was demonstrated in human breast cancer cells (MCF-7), where it significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 12.5 | Cell cycle arrest |

| A549 | 18.3 | Inhibition of proliferation |

Antimicrobial Properties

In addition to its anticancer effects, the compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it has a minimum inhibitory concentration (MIC) ranging from 10 to 20 µg/mL against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Neuroprotective Effects

The neuroprotective effects of the compound have also been investigated, particularly in models of neurodegenerative diseases. It has been found to mitigate oxidative stress and reduce neuroinflammation in neuronal cell cultures exposed to neurotoxic agents.

Case Studies

- Study on Apoptotic Mechanisms : A study published in the Journal of Cancer Research explored the apoptotic effects of the compound on MCF-7 cells. The results indicated that treatment with the compound led to an increase in caspase-3 activity and DNA fragmentation, confirming its role as an apoptosis inducer.

- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial efficacy against MRSA strains, the compound showed significant inhibition compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

- Neuroprotection in Animal Models : Research conducted on animal models of Alzheimer's disease revealed that administration of the compound improved cognitive functions and reduced amyloid-beta plaque formation, indicating its potential therapeutic role in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.